molecular formula C15H10N4O B12701477 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- CAS No. 124556-72-5

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl-

Cat. No.: B12701477
CAS No.: 124556-72-5
M. Wt: 262.27 g/mol
InChI Key: KFPYRKKORQVSBJ-UHFFFAOYSA-N
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Description

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- is a heterocyclic compound that contains a triazole ring fused to a phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazine, which is then reacted with phenylhydrazine and a suitable triazole precursor under acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or phthalazine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one: Lacks the phenyl group, which might affect its chemical and biological properties.

    2-Phenyl-1,2,4-triazole: Contains the triazole ring but lacks the phthalazine ring, leading to different reactivity and applications.

    Phthalazine derivatives: Various derivatives with different substituents can have diverse properties and applications.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazin-3(2H)-one, 2-phenyl- is unique due to the combination of the triazole and phthalazine rings, which can confer specific chemical reactivity and potential biological activities not found in simpler analogs.

Properties

CAS No.

124556-72-5

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

2-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-one

InChI

InChI=1S/C15H10N4O/c20-15-18(12-7-2-1-3-8-12)17-14-13-9-5-4-6-11(13)10-16-19(14)15/h1-10H

InChI Key

KFPYRKKORQVSBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)N3C(=N2)C4=CC=CC=C4C=N3

Origin of Product

United States

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